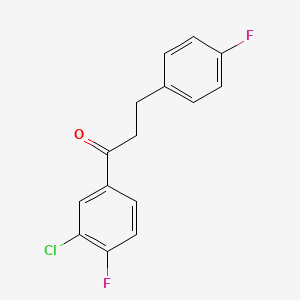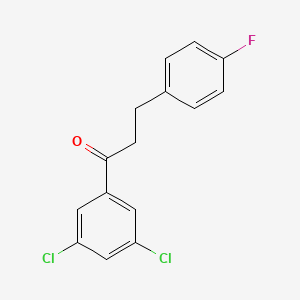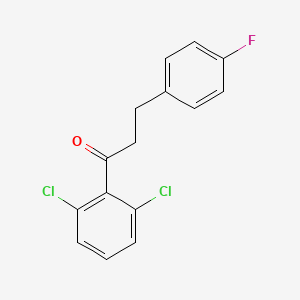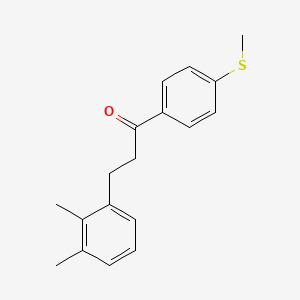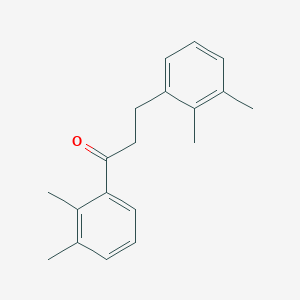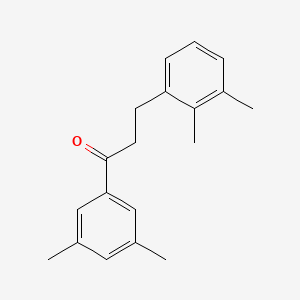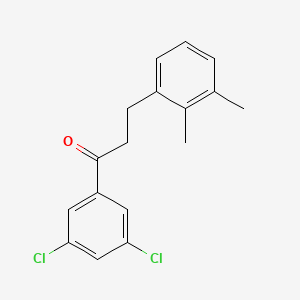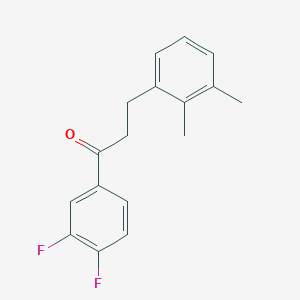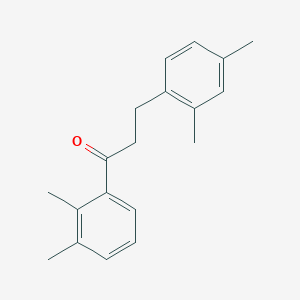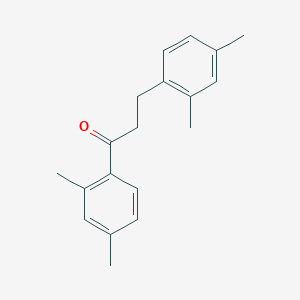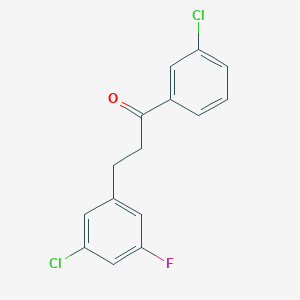
3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanol.
Oxidation: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanoic acid.
Scientific Research Applications
Chemistry: 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as cross-coupling and cyclization.
Biology: In biological research, this compound can be utilized to study the effects of halogenated aromatic ketones on biological systems. It may also be used in the development of fluorescent probes or imaging agents due to the presence of the fluoro substituent.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone can be employed in the production of specialty chemicals and materials. It may also be used in the formulation of agrochemicals or as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the carbonyl group in the propiophenone moiety can participate in hydrogen bonding or other interactions with biological macromolecules.
Comparison with Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorobenzaldehyde
- 3-Chloro-5-fluorophenylmethanol
Comparison: Compared to these similar compounds, 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of the propiophenone moiety. This structural feature imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and medicinal chemistry. The combination of chloro and fluoro substituents on the phenyl ring also contributes to its unique chemical behavior and potential biological activity.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOSCMMOPNKQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644950 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-52-2 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
